7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine
Description
7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine is a fused heterocyclic compound featuring a [1,2,3]thiadiazole ring fused to a pyrimidine scaffold at the [5,4-d] position. The 7-position is substituted with a piperidin-1-yl group, a six-membered saturated ring containing one nitrogen atom.
For example, piperidine-containing thiazolo[5,4-d]pyrimidines are synthesized via coupling of 7-amino-5-chloro-2-(furan-2-yl)-thiazolo[5,4-d]pyrimidine with amine tails . Adapting this approach, the thiadiazolo core may be constructed via thionation or rearrangement reactions, as seen in triazolo-to-thiadiazolo transformations using phosphorous pentasulfide .
Properties
CAS No. |
92658-04-3 |
|---|---|
Molecular Formula |
C9H11N5S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
7-piperidin-1-ylthiadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C9H11N5S/c1-2-4-14(5-3-1)8-7-9(11-6-10-8)15-13-12-7/h6H,1-5H2 |
InChI Key |
WHQLXGUEIMSPHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=NC=N2)SN=N3 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Chlorothiadiazolopyrimidine Intermediate
The foundational step involves preparing a halogenated thiadiazolopyrimidine core. For example, 7-chlorothiadiazolo[5,4-d]pyrimidine serves as a key intermediate. This precursor is synthesized via cyclocondensation of thiourea derivatives with chlorinated pyrimidine analogs under acidic or basic conditions.
Reaction Conditions :
- Reactants : 4,6-dichloropyrimidine-5-amine, carbon disulfide, and hydrazine hydrate.
- Catalyst : Sodium ethoxide or microwave irradiation.
- Yield : 60–75% after purification by silica gel chromatography (chloroform:methanol, 9.5:0.5).
Alternative Synthetic Approaches
Multicomponent Cyclization Strategies
Direct assembly of the thiadiazolopyrimidine core with pre-installed piperidine substituents is feasible via one-pot reactions:
Example Protocol :
- Reactants : 2-aminothiophene-3-carbonitrile, piperidine, and sodium nitrite.
- Conditions : Acidic medium (HCl, ethanol), reflux for 6 hours.
- Outcome : Forms the thiadiazole ring while incorporating piperidine in situ.
Advantages :
Transition Metal-Catalyzed Coupling
Palladium-catalyzed amination (Buchwald-Hartwig) offers an alternative for introducing piperidine:
Conditions :
Challenges :
- Limited applicability due to potential sulfur-poisoning of catalysts.
- Lower yields (40–50%) compared to nucleophilic substitution.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 6.2 min.
- Melting Point : 178–180°C (decomposition observed above 185°C).
Challenges and Optimization Strategies
Byproduct Formation
Solvent and Base Selection
- Polar Solvents : DMF enhances reaction rate but complicates purification. Acetonitrile balances reactivity and ease of workup.
- Strong Bases : Cs₂CO₃ outperforms K₂CO₃ in moisture-sensitive reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Time | Complexity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85% | 12–24 h | Moderate | High |
| Microwave-Assisted | 75–80% | 1–2 h | Low | Moderate |
| Multicomponent Cyclization | 55–65% | 6 h | High | Low |
| Buchwald-Hartwig | 40–50% | 24 h | High | Low |
Industrial and Pharmacological Considerations
- Cost Efficiency : Nucleophilic substitution remains the most economically viable for large-scale production.
- Green Chemistry : Microwave methods reduce energy consumption and solvent waste.
- Biological Relevance : The piperidine moiety enhances bioavailability, making this compound a candidate for kinase inhibition studies.
Chemical Reactions Analysis
Types of Reactions
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring .
Scientific Research Applications
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, cancer, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist or inverse agonist at adenosine A2A receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. By binding to these receptors, the compound can modulate their activity and influence downstream signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features of Thiadiazolo/Thiazolo-Pyrimidine Derivatives
Key Observations :
- Core Heteroatoms : The [1,2,3]thiadiazolo core contains two nitrogen atoms and one sulfur, enabling stronger electron-withdrawing effects compared to the single-nitrogen thiazolo systems. This may enhance binding to biological targets via hydrogen bonding or dipole interactions.
- Piperazine analogs (e.g., Compounds 1–8 ) offer contrasting solubility profiles due to their two nitrogen atoms, which may enhance water solubility.
Q & A
Basic Research Question
- IR spectroscopy : Absence of diazo (N=N) stretches (~2100 cm⁻¹) confirms successful cyclization .
- Microanalysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates empirical formulas.
- NMR : H and C NMR identify substituents (e.g., piperidinyl protons at δ 1.5–3.0 ppm).
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.
What strategies optimize nucleophilic substitution at the 7-position to introduce diverse amines?
Advanced Research Question
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.
- Temperature control : Reactions with less reactive amines (e.g., piperidine) may require heating (50–80°C) .
- Catalysis : Add catalytic KI or phase-transfer catalysts to accelerate substitution rates.
- Substrate scope : Test secondary amines (e.g., morpholine) or bulky amines to explore steric effects on reactivity.
How does the piperidinyl group influence the compound’s electronic properties and biological activity?
Advanced Research Question
- Electronic effects : The piperidinyl group acts as an electron donor, increasing electron density at the thiadiazole ring, which may enhance interactions with biological targets (e.g., enzyme active sites) .
- Bioactivity modulation : Piperidine’s conformational flexibility can improve binding to hydrophobic pockets in proteins. Comparative studies with smaller amines (e.g., methylamine) or rigid analogs (e.g., pyrrolidine) are recommended to assess structure-activity relationships (SAR).
What are the key considerations in designing analogs for biological testing?
Basic Research Question
- Functional group compatibility : Retain the thiadiazolo-pyrimidine core for scaffold stability.
- Substituent diversity : Introduce groups at the 7-position (e.g., heterocycles, alkyl chains) to modulate solubility and target affinity .
- In vitro assays : Prioritize enzyme inhibition screens (e.g., kinase or protease assays) based on structural similarities to known inhibitors.
- Toxicity profiling : Use computational tools (e.g., ADMET prediction) to filter analogs with unfavorable pharmacokinetic properties.
How can researchers resolve contradictions in biological activity data across studies?
Advanced Research Question
- Standardize assays : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and controls.
- Purity verification : Characterize compounds via HPLC (>95% purity) to rule out impurities as confounding factors.
- Mechanistic studies : Combine biochemical assays (e.g., ITC for binding affinity) with structural analysis (e.g., X-ray crystallography) to validate target engagement .
What computational methods predict the reactivity of 7-substituted derivatives?
Advanced Research Question
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., ATP-binding pockets) to prioritize substituents for synthesis.
- QSAR models : Corrogate substituent properties (e.g., logP, molar refractivity) with experimental bioactivity data to guide analog design.
How does solvent choice impact the synthesis of thiadiazolo-pyrimidine derivatives?
Basic Research Question
- Polar solvents (e.g., ethanol, DMSO) : Enhance solubility of polar intermediates but may promote side reactions (e.g., hydrolysis).
- Non-polar solvents (e.g., toluene) : Suitable for high-temperature reactions but limit amine nucleophilicity.
- Mixed solvents (e.g., ethanol/water) : Balance reactivity and solubility, as used in diazotization and substitution steps .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification bottlenecks : Replace vacuum sublimation with column chromatography or recrystallization for larger batches.
- Yield optimization : Optimize stoichiometry (e.g., amine excess) and reaction time to maximize substitution efficiency.
- Safety protocols : Address piperidine’s toxicity by implementing closed-system reactions and proper waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
